molecular formula C7H12ClNO3 B2721492 Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride CAS No. 2126159-59-7

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B2721492
CAS No.: 2126159-59-7
M. Wt: 193.63
InChI Key: TTWWPEFTTXFCCU-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that includes a fused furan and pyrrole ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a furan derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.

Scientific Research Applications

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyrrole-5-carboxylic acid: A related compound with a similar core structure but lacking the hexahydro modification.

    Thiazolo[5,4-d]thiazoles: Another class of heterocyclic compounds with similar applications in synthetic chemistry and biology.

Uniqueness

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is unique due to its fused ring system and the presence of both furan and pyrrole rings. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWPEFTTXFCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1NC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137432-91-6
Record name rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
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